molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecane CAS No. 22776-74-5

4-Azatricyclo[4.3.1.13,8]undecane

Cat. No.: B1265917
CAS No.: 22776-74-5
M. Wt: 151.25 g/mol
InChI Key: CRKHNIDATUGNFE-UHFFFAOYSA-N
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Description

4-Azatricyclo[4.3.1.13,8]undecane, also known as ATU, is a highly versatile and useful chemical compound which has been used for a variety of scientific applications. Its use has been studied in both laboratory and field settings, and its potential for various applications is vast.

Scientific Research Applications

Synthesis and Chemical Properties

4-Azatricyclo[4.3.1.13,8]undecane derivatives, including related tricyclic compounds, tricycloundecane homologs, and diadamantane derivatives, have been a significant area of study. Research has focused on their synthesis, physical and chemical properties, and biological activities (Averina, Borisova, & Zefirov, 2001).

Conformational Dependence Studies

The compound has been used in studies analyzing the conformational dependence of spin-spin coupling constants. Specifically, investigations have been conducted on various labeled derivatives of this compound to understand this aspect (Berger, 1978).

Intramolecular Cyclization

In recent research, this compound-based products have been synthesized through reactions involving intramolecular cyclization. This process was elucidated through X-ray analysis and NMR spectroscopy (Nurieva et al., 2020).

Quantum Chemical Studies

The compound's quantum chemical aspects, particularly in relation to its Fourier-transform-Raman and infrared spectrum, have been explored. Studies have included theoretical examinations using quantum chemistry codes and potential energy distribution calculations, with a focus on nonlinear optics applications (Panicker et al., 2010).

Crystallographic Studies

This compound has been a subject in crystallographic studies, which have helped elucidate the structures of related compounds. Such studies have provided insights into the conformations of these molecules in various states (Di et al., 2007).

Pharmacological Studies

While avoiding drug-related uses and dosages, it's notable that the compound has been involved in research to understand its pharmacological profile, particularly regarding its interaction with various receptors (Kossakowski & Kuran, 2007).

Novel Synthesis Methods

Research has also been conducted on developing new synthesis methods for derivatives of this compound. These methods are crucial for expanding the range of available derivatives and exploring their potential applications (Williams & Trauner, 2018).

Safety and Hazards

Safety data sheets suggest that 4-Azatricyclo[4.3.1.13,8]undecane should be handled with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and to use personal protective equipment such as safety goggles and gloves .

Properties

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKHNIDATUGNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274944
Record name 4-Azatricyclo[4.3.1.13,8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22776-74-5
Record name 4-Azatricyclo[4.3.1.13,8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Azatricyclo[4.3.1.13,8 ]undecan-5-one, 2.45 grams (14 mmol), was added to a suspension of lithium aluminum hydride (2.12 grams, 56 mmol) in 200 ml of anhydrous ether. The mixture was refluxed for 6 hours then worked up to give compound 3 as a white solid material recrystallized from hexane (melting point 290° C.).
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Synthesis routes and methods II

Procedure details

To a solution of diborane in tetrahydrofuran (1M, 20 ml) was added dropwise a solution of 2-azatricyclo[4.3.1.14,8 ]-undecan-3-one (1.01 g) in dry tetrahydrofuran (20 ml) under stirring at cooling in an ice-bath. The mixture was stirred under the same condition for 2 hours and then at room temperature overnight. To the reaction mixture was added dropwise IN hydrochloric acid aqueous solution (20 ml). After removal of the solvent under reduced pressure, the residue was washed with ethyl acetate. The aqueous layer was alkalined with IN sodium hydroxide aqueous solution, extracted with ethyl acetate three times and dried over sodium sulfate. Removal of the solvent gave 2-azatricyclo[4.3.1.14,8 ]undecane (0.48 g), which was used in a following reaction step without further purification.
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20 mL
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20 mL
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Synthesis routes and methods III

Procedure details

Reaction of 2.5 parts of diphenyl-3-pyridylmethane in 60 parts by volume of cyclohexane with an equivalent amount of butyl lithium at 10° C under nitrogen is followed by the addition of 2.1 parts of 4-(2-chloroethyl)-4-azatricyclo[4.3.1.13,8 ]undecane [preparable by mixing the hydrochloride thereof (U.S. Pat. No. 3,845,038) with excess aqueous sodium carbonate, extracting the mixture with toluene, and consecutively washing the extract with water, drying it over anhydrous sodium sulfate, filtering out the drying agent, and removing the solvent by vacuum distillation]. Quenching of the reaction with water and isolation by extraction with ether, washing, drying and evaporation of solvent provides 4-[3,3-(diphenyl)-3-(3-pyridyl)propyl[-4-azatricyclo[4.3.1.13,8 ]undecane having the following structural formula ##STR52##
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4-(2-chloroethyl)-4-azatricyclo[4.3.1.13,8 ]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Azatricyclo[4.3.1.13,8]undecane
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Customer
Q & A

Q1: What are the common synthetic routes to 4-azatricyclo[4.3.1.13,8]undecane?

A1: Several efficient synthetic pathways have been developed for 4-azahomoadamantane. Two prominent methods include:

  • Beckmann Rearrangement: This approach utilizes the rearrangement of an oxime derived from a suitable tricyclic ketone precursor [].
  • Schmidt Rearrangement: This method involves the reaction of a tricyclic ketone with hydrazoic acid, leading to the formation of the desired azahomoadamantane structure [].

Q2: What is known about the structure of this compound and its derivatives?

A2: this compound is a tricyclic system with a nitrogen atom incorporated into the adamantane-like framework. The nitrogen atom provides a site for further functionalization, leading to a variety of derivatives. These derivatives have been characterized using spectroscopic techniques like IR and NMR, which provide insights into their structural features [, , ].

Q3: How does the structure of this compound derivatives influence their photochemical reactivity?

A4: Studies have shown that 5-methylene-4-aroyl and -acryloyl derivatives of this compound exhibit distinct photocyclization behaviors. While N-aroyl derivatives readily undergo 6-electron photocyclization to form isoquinolinone derivatives, N-acryloyl derivatives tend to yield vinylogous amides through a 1,3-acyl shift. Notably, the methacryloyl derivative favors cyclization, highlighting the influence of substituent steric effects on the reaction pathway [, ].

Q4: Have computational methods been employed to study this compound derivatives?

A5: Yes, molecular mechanics calculations, specifically MM2 calculations, have been used to investigate the conformational preferences of N-acryloyl enamines derived from this compound. These studies provide valuable information about the influence of conformation on the observed photocyclization and acyl shift reactions [].

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